2-(4-Isopropyl-phenoxy)-ethylamine
Description
2-(4-Isopropyl-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of an ethylamine group attached to a phenoxy ring substituted with an isopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDLNXBRZGHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-phenoxy)-ethylamine typically involves the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts such as palladium on carbon may be used to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropyl-phenoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include substituted phenoxy compounds, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Isopropyl-phenoxy)-ethylamine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenoxy)propanohydrazide
- 2-(4-Isopropylphenoxy)propanoyl chloride
- 2-(4-Isopropylphenoxy)butanoic acid
Uniqueness
2-(4-Isopropyl-phenoxy)-ethylamine is unique due to its specific structural features, such as the ethylamine group and the isopropyl substitution on the phenoxy ring. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(4-Isopropyl-phenoxy)-ethylamine is a chemical compound with the molecular formula CHNO and a molecular weight of 179.26 g/mol. This compound is notable for its potential biological activity, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The structure of this compound features an isopropyl group attached to a phenoxy ring, which is further linked to an ethylamine moiety. This configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6484674 |
The biological activity of this compound has been explored in various studies, revealing its potential as a modulator of neurotransmitter systems. The compound may interact with adrenergic receptors, which are critical in regulating cardiovascular function and other physiological processes. Research indicates that compounds with similar structures often exhibit significant affinity for these receptors, suggesting that this compound could have therapeutic implications in treating conditions such as hypertension or anxiety disorders.
Pharmacological Studies
Recent studies have focused on the pharmacological properties of this compound:
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic use. Initial toxicological assessments suggest that the compound has a low toxicity profile, but comprehensive studies are necessary to establish its safety in clinical settings.
Case Study: Neuroprotective Properties
A study published in Pharmacology Research investigated the neuroprotective effects of phenoxyethylamines, including derivatives similar to this compound. The findings indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative conditions .
Table: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Receptor Binding | Potential agonist activity at adrenergic receptors |
| Neuroprotection | Reduction in oxidative stress markers |
| Toxicity Assessment | Low toxicity profile observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
